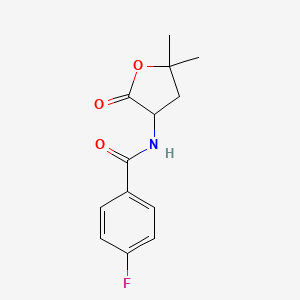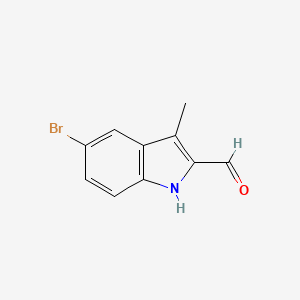
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzamides It features a 4-fluorobenzamide moiety attached to a 5,5-dimethyl-2-oxooxolan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide typically involves the following steps:
-
Formation of the 5,5-dimethyl-2-oxooxolan-3-yl intermediate
- The starting material, 5,5-dimethyl-2-oxooxolane, is prepared through the cyclization of 2,2-dimethyl-1,3-propanediol with acetic anhydride under acidic conditions.
- The reaction is carried out at a temperature of around 60-80°C for several hours.
-
Coupling with 4-fluorobenzoic acid
- The intermediate is then reacted with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
- The reaction is typically performed in an organic solvent like dichloromethane at room temperature for 12-24 hours.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous flow synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
-
Reduction
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
-
Substitution
- Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide has several scientific research applications:
-
Medicinal Chemistry
- It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
-
Materials Science
- The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
-
Biological Studies
- It is used as a probe in biochemical assays to study enzyme kinetics and binding interactions.
-
Industrial Applications
- The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity or function.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-dimethyl-2-oxooxolan-3-yl)acetamide
- N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamimidic acid
- Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Uniqueness
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide stands out due to its unique combination of a 4-fluorobenzamide moiety and a 5,5-dimethyl-2-oxooxolan-3-yl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
77694-31-6 |
|---|---|
Molecular Formula |
C13H14FNO3 |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H14FNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16) |
InChI Key |
QRDJEPRUENASKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)


![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)


![1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)
![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)


![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
